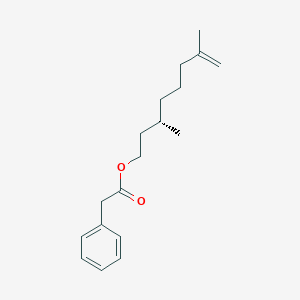

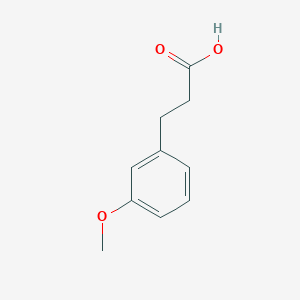

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a category with diverse biological activities and has been the subject of various structural and chemical analyses to understand its behavior and potential applications.

Synthesis Analysis

The synthesis involves complex reactions, often starting from readily available substrates. For instance, Lewer (1987) describes an improved synthesis route for a related compound via base-induced condensation reactions, highlighting the intricacies of synthesizing such molecules (Lewer, 1987).

Molecular Structure Analysis

The molecular structure is determined using X-ray diffraction and quantum chemical calculations, providing insights into the compound's electron density and intermolecular interactions. Wang et al. (2016) discuss the charge density and molecular dynamics of a biologically active molecule, highlighting the role of hydrogen bonding and charge separation in stabilizing the molecular structure (Wang et al., 2016).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its environment, as demonstrated by Gioiello et al. (2011), who explored the Lewis acid-induced decomposition of a similar diazo compound. The study underscores the effect of reaction conditions on product distribution and highlights both cationic and noncationic pathways (Gioiello et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under different conditions. These properties are determined using techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies like those by Davidek et al. (2006) on the formation of acetic acid in related reactions provide insight into the compound's potential reactivity and decomposition pathways (Davidek et al., 2006).

科学研究应用

Bacterial Catabolism and Plant Hormone Degradation

A study by Laird, Flores, and Leveau (2020) delves into the bacterial catabolism of indole-3-acetic acid (IAA), which shares a structural similarity with the specified compound. The research highlights the existence of microorganisms capable of degrading IAA, a plant growth hormone, suggesting potential applications in bioremediation and agricultural biotechnology to manage hormone levels in plants and soils (Laird, Flores, & Leveau, 2020).

Advanced Oxidation Processes for Environmental Cleanup

Qutob et al. (2022) reviewed the degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs). This study underscores the versatility of AOPs in breaking down complex organic molecules, hinting at the potential for similar compounds to be targeted for environmental detoxification efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Biological Activity of Salicylic Acid Derivatives

Tjahjono et al. (2022) focused on the synthesis, characterization, and application of salicylic acid derivatives, exploring their anti-inflammatory and analgesic activities. This review highlights the potential of structurally related compounds in drug development, offering insights into the therapeutic applications of complex indole derivatives (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

Indole Synthesis in Organic Chemistry

Research by Taber and Tirunahari (2011) reviews the classification and methods of indole synthesis, which is relevant for the chemical manipulation and synthesis of the target compound. Their comprehensive analysis provides a foundation for understanding the synthetic pathways that could be employed for its derivation and modification (Taber & Tirunahari, 2011).

Antioxidant Properties of Hydroxycinnamic Acids

A study by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) discusses structure-activity relationships, emphasizing the importance of unsaturated bonds and hydroxy groups for antioxidant activity. This insight is valuable for assessing the potential biological activities of similarly structured compounds (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

安全和危害

属性

IUPAC Name |

2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEBDCHEEHJJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389885 |

Source

|

| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |

CAS RN |

13672-23-6 |

Source

|

| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

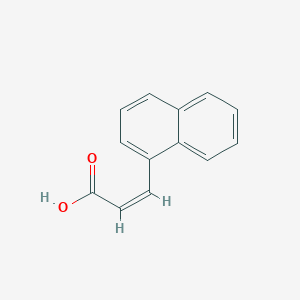

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)